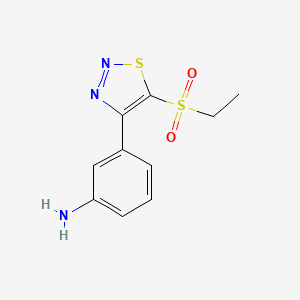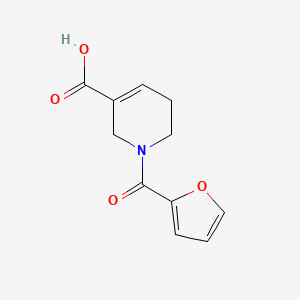
1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a complex organic compound that features a furan ring fused with a tetrahydropyridine ring and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan-2-carboxylic acid with tetrahydropyridine derivatives in the presence of a catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of catalysts such as ZrO2 has been reported to enhance the efficiency of the synthesis . Optimization of reaction parameters, including temperature and reactant ratios, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various halogenated and nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The furan ring’s electron-rich nature allows it to participate in various interactions, enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Furan-2-carboxylic acid: A simpler analog with a single furan ring and a carboxylic acid group.
Tetrahydrofuran: A fully saturated analog without the furan ring’s aromaticity.
Furan-2,5-dicarboxylic acid: An oxidized derivative with two carboxylic acid groups.
Uniqueness: 1-(Furan-2-carbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
1-(furan-2-carbonyl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(9-4-2-6-16-9)12-5-1-3-8(7-12)11(14)15/h2-4,6H,1,5,7H2,(H,14,15) |
InChI-Schlüssel |
MFMGJSHHMXBIOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC(=C1)C(=O)O)C(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11796715.png)


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
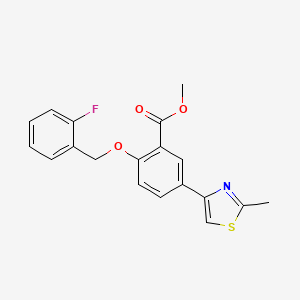
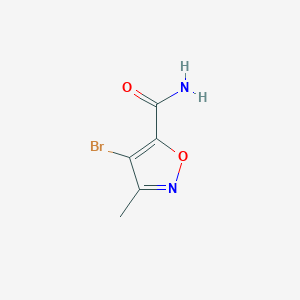
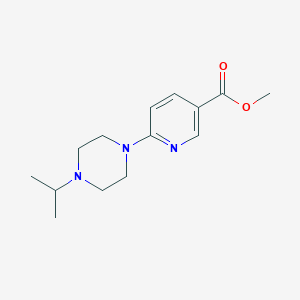


![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11796754.png)

